![molecular formula C21H23N3O5S B2722711 (2,3-二氢苯并[b][1,4]二噁杂环-5-基)(4-(3-甲基-2,2-二氧代苯并[c][1,2,5]噻二唑-1(3H)-基)哌啶-1-基)甲酮 CAS No. 2034373-01-6](/img/structure/B2722711.png)
(2,3-二氢苯并[b][1,4]二噁杂环-5-基)(4-(3-甲基-2,2-二氧代苯并[c][1,2,5]噻二唑-1(3H)-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Fluorescent Probes and Imaging Agents
The compound’s unique structure and luminescent properties make it an excellent candidate for use as a fluorescent probe or imaging agent. Researchers can exploit its high fluorescence quantum yield and small Stokes shift to visualize biological processes, detect specific molecules, or track cellular events in real time. By conjugating this compound with targeting moieties (such as antibodies or peptides), scientists can create targeted imaging agents for applications in medical diagnostics and bioimaging .
Organic Light-Emitting Diodes (OLEDs)
The compound’s luminescence can be harnessed for OLEDs. Its ability to emit light efficiently makes it a promising material for use in displays, lighting, and other optoelectronic devices. Researchers can explore its performance as an emissive layer in OLEDs, aiming for improved efficiency, color purity, and stability .
Photodynamic Therapy (PDT)
Unsymmetrical boron complexes, including this compound, have been investigated as potential photosensitizers for PDT. PDT is a cancer treatment that involves activating photosensitizing agents with light to generate reactive oxygen species, selectively destroying cancer cells. The compound’s fluorescence and photosensitivity could be advantageous in this context .
Chemical Sensors
The compound’s unique structure and fluorescence properties make it suitable for developing chemical sensors. Researchers can design sensor platforms based on its interaction with specific analytes (e.g., metal ions, gases, or biomolecules). These sensors could find applications in environmental monitoring, food safety, and medical diagnostics .
Materials for Thin-Film Electronics
As mentioned earlier, the compound 2-(difluoroboryl)-3-(quinolin-2-ylmethylidene)dihydroisoindol-1-one, a related unsymmetrical BODIPY analogue, exhibits strong fluorescence and high photosensitivity in thin films. Similarly, this compound could serve as a promising material for thin-film electronics, such as organic field-effect transistors (OFETs) or memory devices .
Optical Technologies and Nanophotonics
Researchers can explore the compound’s optical properties for applications in nanophotonics, plasmonics, and metamaterials. Its fluorescence and unique molecular structure may enable novel approaches to light manipulation, signal enhancement, and information processing at the nanoscale .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-22-17-6-2-3-7-18(17)24(30(22,26)27)15-9-11-23(12-10-15)21(25)16-5-4-8-19-20(16)29-14-13-28-19/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIAYNGOGQYKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



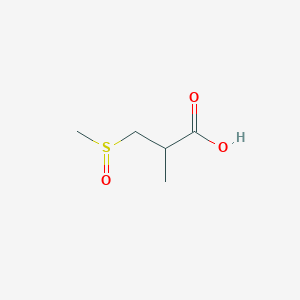
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
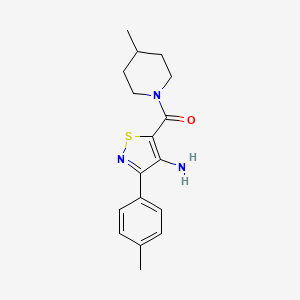
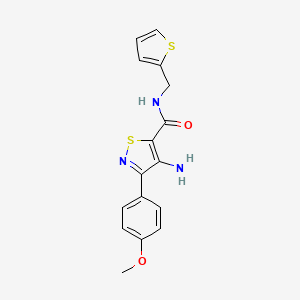
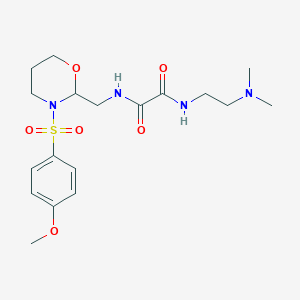
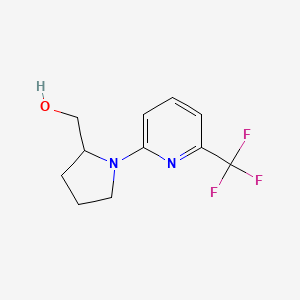
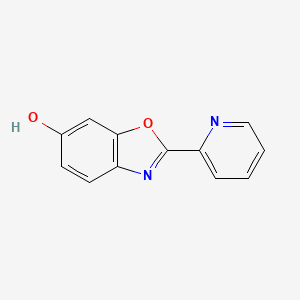
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

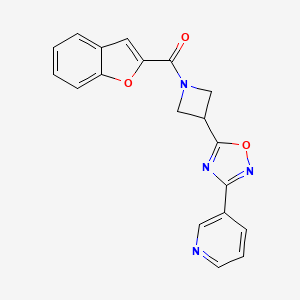

![1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)